molecular formula C11H13NO B12120973 N-Allyl-2-methylbenzamide

N-Allyl-2-methylbenzamide

Cat. No.: B12120973
M. Wt: 175.23 g/mol
InChI Key: MEVMXHUVOAANJA-UHFFFAOYSA-N
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Description

N-Allyl-2-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the benzene ring is substituted with an allyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium catalyst, to yield N-propyl-2-methylbenzamide.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to introduce halogen atoms onto the benzene ring.

Major Products:

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: N-Propyl-2-methylbenzamide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-Allyl-2-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

N-Allyl-2-methylbenzamide exerts its effects through interactions with specific molecular targets. The allyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, altering their activity. The benzamide moiety can engage in hydrogen bonding and hydrophobic interactions, stabilizing the compound within biological systems.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathways: this compound can influence signaling pathways by altering the activity of key proteins involved in cellular communication.

Comparison with Similar Compounds

    N-Methylbenzamide: Lacks the allyl group, resulting in different reactivity and applications.

    N-Allylbenzamide: Similar structure but without the methyl group, affecting its chemical properties.

    2-Methylbenzamide: Lacks the allyl group, leading to different biological and chemical behavior.

Uniqueness: N-Allyl-2-methylbenzamide is unique due to the presence of both the allyl and methyl groups, which confer distinct reactivity and interaction profiles. This dual substitution allows for versatile applications in various fields, distinguishing it from other benzamide derivatives.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

MEVMXHUVOAANJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC=C

Origin of Product

United States

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